[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate
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Overview
Description
[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate is a sesquiterpenic lactone compound isolated from the rhizomes of the plant Adenostyles alliariae It belongs to the furoeremophilane group of sesquiterpenes, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: [(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate can be synthesized through several organic reactions involving the precursor compounds found in Adenostyles alliariae. The synthetic route typically involves the cyclization of furan derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: Industrial production of isoadenostylone involves the extraction of the compound from the plant material followed by purification processes. Techniques such as chromatography and crystallization are employed to isolate and purify isoadenostylone from other plant constituents .
Chemical Reactions Analysis
Types of Reactions: [(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert isoadenostylone into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: this compound is used in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate is compared with other similar sesquiterpenic lactones such as adenostylone, neoadenostylone, and decompositin . While these compounds share a similar core structure, isoadenostylone is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
Properties
CAS No. |
18883-10-8 |
---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.397 |
IUPAC Name |
[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O4/c1-10(2)18(21)23-17-14-11(3)9-22-16(14)15(20)13-8-6-7-12(4)19(13,17)5/h6,8-10,12-13,17H,7H2,1-5H3/t12-,13+,17+,19+/m0/s1 |
InChI Key |
ZQIYCDQVROXNHS-CKFGLLJZSA-N |
SMILES |
CC1CC=CC2C1(C(C3=C(C2=O)OC=C3C)OC(=O)C(C)C)C |
Origin of Product |
United States |
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